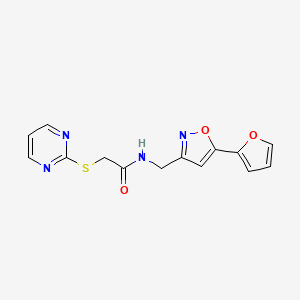

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide

Descripción

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-13(9-22-14-15-4-2-5-16-14)17-8-10-7-12(21-18-10)11-3-1-6-20-11/h1-7H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKLBAQPKISOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide typically involves multi-step organic reactions. One common route includes:

Formation of the isoxazole ring: This can be achieved by reacting a suitable nitrile oxide with an alkyne.

Attachment of the furan ring: The furan ring can be introduced via a cycloaddition reaction.

Formation of the pyrimidine ring: This can be synthesized through a condensation reaction involving appropriate precursors.

Final coupling: The final step involves coupling the isoxazole-furan intermediate with the pyrimidine derivative under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Use of catalysts: To increase reaction rates and selectivity.

Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

Purification techniques: Including crystallization, distillation, and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Isoxazolines and other reduced derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science:

Mecanismo De Acción

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues and Substitutions

The table below compares the target compound with key analogues, emphasizing structural variations and their implications:

| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity (Reported/Inferred) | Source |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₃N₅O₃S | Pyrimidin-2-ylthio group | Potential kinase inhibition; anticancer activity | |

| N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide | C₁₈H₁₇N₃O₄ | o-Tolyloxy (methylphenoxy) instead of pyrimidinylthio | Unreported; likely reduced kinase affinity | |

| 2-(naphthalen-1-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide | C₂₁H₁₈N₂O₃ | Naphthalene instead of pyrimidinylthio | Possible DNA intercalation; antitumor potential | |

| N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide | C₁₇H₁₄ClF₃N₄OS₂ | Thiazole replaces isoxazole; CF₃/Cl substitution | Enhanced metabolic stability; antimicrobial | |

| 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide | C₁₅H₁₃N₃O₃ | Pyridine replaces pyrimidinylthio | Moderate antibacterial activity |

Impact of Functional Groups on Activity

- Pyrimidin-2-ylthio Group : The sulfur atom and pyrimidine ring in the target compound may enhance binding to kinase ATP pockets, similar to pyrimidine-based drugs like imatinib . In contrast, analogues with naphthalene or o-tolyloxy groups lack this nitrogen-rich motif, likely reducing kinase affinity .

- Isoxazole vs.

- Substituent Effects : Para-substituted pyrimidine derivatives (e.g., CF₃/Cl in ) show higher activity than ortho/meta analogues due to steric and electronic optimization .

Research Findings and Pharmacological Potential

Anticancer Activity

- Pyrimidine-thio derivatives are reported to inhibit receptor tyrosine kinases (RTKs), such as EGFR and VEGFR, which drive cancer cell proliferation . The target compound’s pyrimidine-thio group may similarly disrupt RTK signaling.

- Isoxazole-furan hybrids (e.g., ) exhibit anti-angiogenic effects, suggesting the target compound could synergistically target tumor vasculature .

Antimicrobial and Anti-inflammatory Properties

- Thiazole-containing analogues () demonstrate broad-spectrum antimicrobial activity, attributed to the thiazole ring’s interaction with bacterial enzymes .

- Indole-acetamide hybrids () show anti-inflammatory effects, though the target compound’s pyrimidine group may shift its selectivity toward kinase targets .

Actividad Biológica

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 253.30 g/mol

This compound contains a furan ring, an isoxazole moiety, and a pyrimidine-thioacetamide structure, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit phospholipase D (PLD), an enzyme involved in various signaling pathways related to inflammation and cancer progression. By inhibiting PLD, the compound modulates cellular responses that can lead to reduced inflammation and tumor growth.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria indicates a broad spectrum of activity .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The following table summarizes key findings from recent research:

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. The minimum inhibitory concentrations (MICs) against selected bacterial strains are detailed in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 22.0 |

| Escherichia coli | 18.5 |

| Bacillus subtilis | 16.0 |

| Pseudomonas aeruginosa | 25.0 |

These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation : A study involving animal models demonstrated that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases.

- Cancer Treatment Study : In a controlled experiment with tumor-bearing mice, treatment with this compound resulted in a notable decrease in tumor size compared to control groups, indicating its efficacy as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide?

The synthesis typically involves multi-step reactions:

- Isoxazole Ring Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., furan derivatives) under controlled conditions .

- Acetamide Coupling : Reacting the isoxazole intermediate with pyrimidin-2-ylthioacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Solvent/Catalyst Optimization : Dichloromethane or ethanol as solvents, with catalysts like DMAP to enhance yields .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Basic: How is the molecular structure of this compound validated experimentally?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the isoxazole, furan, and pyrimidine moieties .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₅H₁₃N₃O₃S) .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) .

Basic: What in vitro assays are recommended for initial biological screening?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Testing : Inhibition of COX-2 enzyme via ELISA .

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to assess safety .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

- Substituent Variation : Replace pyrimidin-2-ylthio with thiophen-2-yl or naphthalen-2-yloxy groups to evaluate electronic effects on bioactivity .

- Pharmacophore Mapping : Use X-ray crystallography or DFT calculations to identify critical binding motifs (e.g., isoxazole’s dipole moment) .

- Biological Profiling : Compare IC₅₀ values across analogs in enzyme inhibition assays .

Advanced: What methodologies elucidate the compound’s mechanism of action?

- Molecular Docking : Predict binding to targets like EGFR or COX-2 using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes .

- Transcriptomic Analysis : RNA sequencing to identify differentially expressed genes in treated cells .

Advanced: How should researchers address contradictory bioactivity data across studies?

- Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, temperature) .

- Control Compounds : Include reference drugs (e.g., ibuprofen for anti-inflammatory assays) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazolo[3,2-a]pyrimidine derivatives) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or pkCSM for bioavailability, logP, and CYP450 interactions .

- PASS Program : Forecast potential biological activities (e.g., antiviral or anticancer) .

Advanced: What strategies improve yield in large-scale synthesis?

- Continuous Flow Reactors : Enhance reaction efficiency and reduce side products .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via HPLC .

Basic: How is stability under varying pH/temperature conditions assessed?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature .

Advanced: How do heterocyclic substitutions (e.g., furan vs. thiophene) impact activity?

- Electronic Effects : Furan’s oxygen vs. thiophene’s sulfur alters electron density, affecting binding to hydrophobic enzyme pockets .

- Synthetic Comparison : Analog synthesis via Paal-Knorr condensation for furan derivatives vs. Gewald reaction for thiophenes .

- Biological Testing : Compare MIC values in antimicrobial assays to rank substituent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.